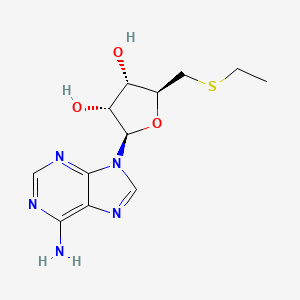

5'-S-ethyl-5'-thioadenosine

描述

Structure

3D Structure

属性

分子式 |

C12H17N5O3S |

|---|---|

分子量 |

311.36 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O3S/c1-2-21-3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |

InChI 键 |

HMXHURAGFHWODC-WOUKDFQISA-N |

SMILES |

CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

手性 SMILES |

CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

规范 SMILES |

CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

产品来源 |

United States |

Synthetic Methodologies for 5 S Ethyl 5 Thioadenosine and Its Analogs

Historical Context of Thioadenosine Synthesis

The journey into thioadenosine synthesis began with the discovery and characterization of naturally occurring related compounds. As early as 1925, a substance isolated from yeast was identified as adenylthiomethylpentose, a precursor to the understanding of S-adenosylmethionine (SAM) and its metabolic pathways. wikipedia.org The closely related compound 5'-methylthioadenosine (MTA) is a key intermediate in the methionine salvage pathway, a universal process in aerobic life. wikipedia.org This biological importance spurred early interest in synthesizing MTA and its analogs to study the enzymes involved in this cycle and to develop potential therapeutic agents. These initial efforts laid the groundwork for the more complex and targeted synthetic routes developed later.

Classical and Modern Approaches to 5'-S-alkylation of Adenosine (B11128)

The core of synthesizing 5'-S-ethyl-5'-thioadenosine involves the formation of a thioether bond at the 5' position of the adenosine ribose sugar. This is typically achieved through the S-alkylation of a 5'-thioadenosine (B1216764) precursor or, more commonly, by reacting a 5'-activated adenosine derivative with a sulfur nucleophile.

Classical Approach: The most established method involves a two-step process. First, adenosine is converted into a derivative with a good leaving group at the 5' position, such as 5'-deoxy-5'-chloroadenosine. google.comgoogle.com This intermediate is then subjected to a nucleophilic substitution (SN2) reaction with an appropriate alkylthiolate. For the synthesis of this compound, this would involve reacting 5'-deoxy-5'-chloroadenosine with sodium ethanethiolate. This classical pathway is robust and effective for generating specific target molecules.

Modern Approaches: More recent synthetic strategies offer greater versatility and efficiency, particularly for creating diverse libraries of analogs.

Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Sonogashira coupling, catalyzed by palladium complexes, have been employed to introduce substituents at various positions on the adenosine scaffold, offering a powerful tool for diversification. nih.govresearchgate.net

SNAr Displacement: For analogs modified at the purine (B94841) base in addition to the 5'-thio position, Nucleophilic Aromatic Substitution (SNAr) is a key strategy. This involves the displacement of a leaving group, such as fluoride, from a 6-fluoropurine (B74353) intermediate by an amine, which can be performed before or after the 5'-thioalkylation. researchgate.net

Protected Substrates: The use of protecting groups on the 2' and 3' hydroxyls of the ribose and on the N6-amino group of adenine (B156593) allows for more specific and controlled reactions. researchgate.netcuny.edu For instance, N6-acetyl-2',3',5'-tri-O-acetyladenosine has been used as a versatile substrate for selective alkylations. researchgate.net

Comparison of 5'-S-Alkylation Approaches

| Approach | Description | Key Reagents/Catalysts | Primary Use Case | Reference |

|---|---|---|---|---|

| Classical SN2 Reaction | Nucleophilic displacement of a 5'-leaving group (e.g., -Cl, -OTs) by a thiolate. | Sodium ethanethiolate, NaH, DMF | Direct synthesis of a specific target compound. | google.comgoogle.com |

| Palladium-Catalyzed Coupling | Cross-coupling reactions to form C-C or C-heteroatom bonds, often at the purine base. | Palladium catalysts (e.g., Pd(PPh3)4), Copper co-catalysts | Creating analogs with diverse substituents on the purine ring. | nih.govresearchgate.net |

| SNAr Displacement | Nucleophilic aromatic substitution on the purine ring, typically at C6. | 6-fluoropurine intermediates, various amines | Synthesis of N6-substituted analogs. | researchgate.net |

Purification and Characterization Techniques in Synthetic Pathways

Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the final compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Common Purification and Characterization Techniques

| Technique | Purpose | Typical Application in Synthesis | Reference |

|---|---|---|---|

| Silica Gel Column Chromatography | Purification | To separate the desired product from unreacted starting materials, reagents, and byproducts. | scirp.orgmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | To determine the purity of the final compound and for semi-preparative or preparative purification. | chemodex.comthieme-connect.com |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | 1H and 13C NMR are used to confirm the covalent structure of the intermediate and final products by analyzing chemical shifts and coupling constants. | google.comgoogle.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the synthesized compound, confirming its elemental formula. | scirp.org |

Synthesis of Key Intermediates (e.g., 5'-deoxy-5'-chloroadenosine)

A crucial step in the classical synthesis of this compound is the preparation of a 5'-activated intermediate. 5'-Deoxy-5'-chloroadenosine is a widely used and stable intermediate for this purpose. chemodex.comcymitquimica.com Its synthesis from adenosine has been well-documented.

A common method, reported by Robins and others, involves reacting adenosine with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270). google.comgoogle.com The reaction proceeds through a cyclic 2',3'-O-sulfinyl intermediate, which is then treated to yield the 5'-chloro derivative. An in-situ process has also been developed where adenosine is reacted with thionyl chloride and pyridine in a non-aqueous solvent, followed by solvent exchange and addition of a base to yield the chloroadenosine product with high efficiency. google.comgoogle.com

Synthesis of 5'-deoxy-5'-chloroadenosine

| Method | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Robins I | Thionyl chloride, pyridine, followed by NH₃/MeOH/H₂O | Acetonitrile | Two-step process involving a cyclic intermediate; reported 91% yield. | google.comgoogle.com |

| Robins II | Thionyl chloride, pyridine, followed by aqueous methanolic ammonia | Acetonitrile | Three-step process with isolation of sulfinyl intermediates; reported 63% yield. | google.com |

| In-situ Process | Thionyl chloride, pyridine, followed by a base (e.g., NH₄OH) | Non-aqueous solvent (e.g., DMF) exchanged with a lower alcohol (e.g., Methanol) | Streamlined process without isolation of intermediates, suitable for larger scale synthesis. | google.comgoogle.com |

Development of Analog Libraries for Structure-Activity Relationship (SAR) Studies

To explore the biological role of 5'-thioadenosine derivatives and optimize their properties as potential drugs or biological probes, chemists synthesize libraries of related compounds. These libraries allow for systematic Structure-Activity Relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity.

The synthesis of these libraries involves systematically varying different parts of the molecule:

The 5'-Alkyl Group: The ethyl group can be replaced with methyl, propyl, aminoethyl, or more complex chains to probe the size and nature of the binding pocket of a target enzyme or receptor. researchgate.netnih.gov

The Purine Ring: Substituents can be introduced at the C2, C6, or C8 positions of the adenine base. For example, N6-benzyl groups have been shown to be important for binding to certain adenosine receptors. researchgate.netnih.gov

The Ribose Moiety: The sugar itself can be modified, for instance by removing hydroxyl groups or replacing the ring oxygen with sulfur (to give 4'-thioadenosines), to alter the conformation and binding properties of the nucleoside. nih.govnih.gov

Improved synthetic methods have enabled the creation of these libraries, which have been instrumental in developing potent and selective inhibitors for enzymes like S-adenosylhomocysteine (AdoHcy) hydrolase and ligands for various adenosine receptor subtypes. researchgate.netresearchgate.net

Biochemical and Enzymatic Interactions of 5 S Ethyl 5 Thioadenosine

Modulation of Purine (B94841) Salvage Pathways

Purine salvage pathways are crucial for recycling purine bases from the degradation of nucleotides, thereby conserving energy that would be used for de novo synthesis. umich.edu 5'-S-ethyl-5'-thioadenosine directly interfaces with this system, primarily through its interaction with the enzyme 5'-methylthioadenosine phosphorylase (MTAP).

Interaction with 5'-Methylthioadenosine Phosphorylase (MTAP)

5'-Methylthioadenosine phosphorylase (MTAP) is a key enzyme that catalyzes the reversible phosphorolytic cleavage of MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). ebi.ac.uknih.gov This reaction is the first step in the methionine salvage pathway. ebi.ac.uk Research into the substrate specificity of MTAP has shown that it can accommodate variations in the 5'-thioalkyl group of its substrate.

Studies on human prostate MTAP have demonstrated that replacing the methyl group of MTA with an ethyl group, as in this compound, is compatible with the compound serving as a substrate for the enzyme. mdpi.com Further investigations have confirmed that adenine-substituted analogues of 5'-deoxy-5'-ethyl-thioadenosine are cleaved by MTAP, a reaction necessary for their biological activity. researchgate.net This indicates that ETA is recognized and processed by MTAP, undergoing phosphorolytic cleavage similar to the natural substrate, MTA. The cleavage of ETA by MTAP yields adenine and 5-ethylthioribose-1-phosphate.

Implications for Adenine and Methionine Recycling

The function of MTAP is central to two critical salvage pathways: the salvage of adenine for the purine pool and the recycling of the thiomethyl group and ribose moiety for the regeneration of methionine. mdpi.comfrontiersin.org Since this compound acts as a substrate for MTAP, its presence has direct consequences for these pathways.

The cleavage of ETA by MTAP releases adenine, which can then be converted to adenosine (B11128) monophosphate (AMP) by adenine phosphoribosyltransferase (APRT), directly feeding into the purine nucleotide pool. umich.eduresearchgate.net This part of the salvage operation remains effective with ETA.

However, the other product, 5-ethylthioribose-1-phosphate, presents a divergence from the standard methionine salvage pathway, also known as the MTA or Yang Cycle. mdpi.com This pathway is specifically adapted to convert MTR-1-P back into L-methionine, a process that is universal in aerobic life. umich.edumdpi.com The introduction of an ethyl group in place of the methyl group means that 5-ethylthioribose-1-phosphate cannot be utilized by the subsequent enzymes in the canonical methionine salvage pathway to regenerate methionine. This effectively makes the cleavage of ETA a terminal event for the recycling of the thioalkyl-ribose portion of the molecule, while still allowing for the salvage of the adenine base.

Role in Polyamine Biosynthesis and Metabolism

Polyamine biosynthesis is intrinsically linked to the S-adenosylmethionine (AdoMet) cycle, as AdoMet is the donor of the aminopropyl groups required for the synthesis of spermidine (B129725) and spermine. molaid.com This process generates MTA as a byproduct, which must be cleared to prevent feedback inhibition and to recycle its constituents. ebi.ac.ukmolaid.com

Influence on S-adenosylmethionine (AdoMet) Cycle

The S-adenosylmethionine (AdoMet) cycle is a central metabolic loop that provides methyl groups for transmethylation reactions and precursors for polyamine synthesis. nih.govacs.org The clearance of MTA by MTAP is a critical junction connecting the AdoMet cycle with the methionine salvage pathway. ebi.ac.uk By acting as a substrate for MTAP, this compound can competitively inhibit the metabolism of the endogenously produced MTA. This competition could lead to an accumulation of MTA, which is known to be a potent inhibitor of polyamine biosynthesis. oaepublish.com Therefore, the presence of ETA can indirectly modulate the AdoMet cycle and polyamine synthesis by competing for the active site of MTAP.

Effects on S-adenosylhomocysteine Hydrolase (SAHH) Activity

S-adenosylhomocysteine hydrolase (SAHH) is another crucial enzyme in the AdoMet cycle, responsible for the hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. nih.gov AdoHcy is a potent inhibitor of most AdoMet-dependent methyltransferases, and its efficient removal by SAHH is vital for cellular methylation reactions.

The structural similarity of MTA to AdoHcy and adenosine has led to investigations into its effect on SAHH. MTA itself can cause an enzyme-activated irreversible inhibition of SAHH. nih.gov However, studies on various MTA analogues have shown that this effect is highly specific. A study investigating a range of related nucleosides found that 5'-ethylthio-2-fluoro-adenosine was "totally ineffective" in causing the inactivation of SAHH. nih.gov This finding suggests that this compound is not a significant inhibitor of SAHH activity, distinguishing its biochemical profile from that of MTA and other analogues like 5'-isobutylthioadenosine, which do inactivate the enzyme. nih.gov

Interaction with Adenosine Receptors

Adenosine receptors are a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of adenosine. molaid.com Given the structural similarity of this compound to adenosine, its potential to interact with these receptors has been a subject of investigation.

A study that synthesized and evaluated a series of 2,5'-disubstituted adenosine derivatives provided direct insight into the receptor activity of ethylthio-modified compounds. mdpi.com This research included derivatives containing a 5'-S-ethyl-5'-thio substituent. The findings revealed that these compounds displayed affinities in the nanomolar range for both the adenosine A2A and A3 receptors. mdpi.com In functional assays, these derivatives, including those with the 5'-S-ethyl-5'-thio group, acted as partial agonists for both A2A and A3 receptors. mdpi.com Notably, the compounds with a 5'-S-ethyl-5'-thio or a 5'-S-n-propyl-5'-thio substituent demonstrated the lowest intrinsic activities for the A3 receptor among the tested substances. mdpi.com This indicates that while this compound can bind to and activate A2A and A3 receptors, its efficacy, particularly at the A3 subtype, is modest.

Table 1: Summary of Enzymatic Interactions of this compound

| Enzyme | Interaction Type | Research Findings | Citations |

|---|---|---|---|

| 5'-Methylthioadenosine Phosphorylase (MTAP) | Substrate | The replacement of the methyl group with an ethyl group is compatible with substrate activity. The compound is cleaved into adenine and 5-ethylthioribose-1-phosphate. | mdpi.comresearchgate.net |

| S-adenosylhomocysteine Hydrolase (SAHH) | Ineffective Inhibitor | An analogue, 5'-ethylthio-2-fluoro-adenosine, was found to be totally ineffective in producing enzyme-activated irreversible inhibition of SAHH. | nih.gov |

| Adenosine A2A Receptor | Partial Agonist | Binds with nanomolar affinity and acts as a partial agonist. | mdpi.com |

| Adenosine A3 Receptor | Partial Agonist | Binds with nanomolar affinity and acts as a partial agonist with low intrinsic activity. | mdpi.com |

Cellular and Molecular Mechanisms of Action

Adenosine (B11128) Receptor-Mediated Signaling Pathways

While direct studies on 5'-S-ethyl-5'-thioadenosine are limited, research on the closely related metabolite 5'-methylthioadenosine (MTA) provides significant insights into how this class of compounds interacts with adenosine receptors. MTA has been shown to signal through the adenosine A2B receptor (ADORA2B). nih.govresearchgate.net This interaction is a key mechanism by which MTA can influence cellular behavior, such as activating the transcription factor activator protein-1 (AP-1). nih.gov

Adenosine receptors are G protein-coupled receptors that typically influence intracellular signaling by modulating the levels of cyclic adenosine monophosphate (cAMP). A2A and A2B receptors are known to couple to the Gs family of G proteins, which activates adenylyl cyclase and leads to an increase in intracellular cAMP. researchgate.netebi.ac.uk Conversely, A1 and A3 receptors couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. acs.org

Interestingly, studies on the analog 5'-methylthioadenosine (MTA) in melanoma cells have shown that its signaling through the ADORA2B receptor does not result in the classical activation of cAMP signaling cascades. nih.govresearchgate.net This suggests that MTA, and potentially similar analogs, may engage the receptor in a way that triggers non-canonical or biased signaling pathways, independent of cAMP modulation. nih.gov

Given that MTA's signaling via the ADORA2B receptor does not appear to involve cAMP, alternative downstream pathways are activated. Research has demonstrated that Protein Kinase C (PKC) signaling is involved in the MTA-mediated activation of the AP-1 transcription factor. nih.gov This indicates a divergence from the canonical cAMP/PKA pathway typically associated with A2B receptor activation. nih.govebi.ac.uk The activation of specific signaling cascades like the RAS-ERK pathway is crucial for cell proliferation and differentiation, and adenosine receptor signaling is known to interact with these pathways in functionally important ways. researchgate.net

Signaling Effects of the Analog 5'-Methylthioadenosine (MTA)

| Parameter | Observation | Reference |

|---|---|---|

| Receptor Interaction | Identified as an agonist for the Adenosine A2B Receptor (ADORA2B). | nih.gov |

| cAMP Level Effect | Stimulation with MTA did not result in an increase in intracellular cAMP levels. | nih.govresearchgate.net |

| Downstream Pathway | Activates the transcription factor AP-1 through a Protein Kinase C (PKC) dependent pathway. | nih.gov |

Molecular Basis of Enzyme Inhibition and Activation

The molecular structure of this compound allows it to act as a substrate or inhibitor for enzymes involved in nucleoside and methionine metabolism. evitachem.comuniprot.org A key enzyme in these pathways is S-adenosyl-L-homocysteine hydrolase (SAHH), and related bacterial enzymes like 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), which catalyze the hydrolysis of S-adenosylhomocysteine (SAH) and MTA. nih.govuniprot.org

While co-crystallization studies specifically with this compound are not widely available, extensive research on the binding of substrates like MTA and SAH to related nucleosidases (MTANs) provides a clear model for its interaction. nih.govelifesciences.org X-ray crystallography shows that the adenine (B156593) and ribose portions of the substrate fit into a well-defined active site. researchgate.net The adenine ring is stabilized through interactions including π-stacking with phenylalanine residues. acs.org The ribose moiety forms hydrogen bonds with conserved serine and glutamate (B1630785) residues within the active site. elifesciences.org These interactions anchor the nucleoside portion of the molecule, positioning the glycosidic bond for catalysis. nih.gov

The binding of a substrate or inhibitor to the active site of enzymes like MTAN induces significant conformational changes. researchgate.net Upon ligand binding, the enzyme transitions from an "open" to a "closed" form. researchgate.net This rearrangement involves the movement of flexible loops toward the bound ligand, effectively enclosing it within the active site and shielding it from the solvent. elifesciences.orgresearchgate.net This induced-fit mechanism is crucial for aligning the catalytic residues and a key water molecule necessary for the hydrolysis of the N-ribosidic bond. researchgate.net

Interactions with Nucleoside Transporters

The entry of nucleosides and their analogs into cells is mediated by specialized transmembrane proteins known as nucleoside transporters (NTs). elifesciences.org These transporters are divided into two main families: the equilibrative nucleoside transporters (ENTs), which move nucleosides down their concentration gradient, and the concentrative nucleoside transporters (CNTs), which use ion gradients to actively transport nucleosides into the cell. elifesciences.orgresearchgate.net

Derivatives of 5'-thioadenosine (B1216764) have been developed as high-affinity probes for these transporters. Specifically, 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), an analog of this compound, is a potent ligand for the human equilibrative nucleoside transporter 1 (hENT1). nih.govaustin.org.au Studies show that SAENTA and its fluorescent conjugates bind with high affinity (in the nanomolar range) and specificity to hENT1. researchgate.netaustin.org.auacs.org This binding effectively inhibits the transport of natural nucleosides like uridine, demonstrating a direct and potent interaction with the transporter protein. acs.org The surface expression of hENT1 has been shown to double as cells progress from the G1 to G2+M phase of the cell cycle, and its expression can be increased by drugs that inhibit the synthesis of DNA precursors. nih.gov

Interaction of 5'-Thioadenosine Analogs with Nucleoside Transporters

| Analog | Transporter Target | Effect | Finding | Reference |

|---|---|---|---|---|

| SAENTA | Human Equilibrative Nucleoside Transporter 1 (hENT1) | Inhibition of Transport | Binds with high affinity (IC50 of 40 nM for influx inhibition) and specificity. | austin.org.au |

| SAENTA-fluorescein adduct | hENT1 | Competitive Binding | Inhibited binding of [3H]nitrobenzylthioinosine with half-maximal inhibition at 50-100 nM. | austin.org.au |

| SAENTA derivatives (5a, 5b, 7a, 7b) | hENT1 | Inhibition of Transport | Reduced [3H]uridine transport by 20-30% at a concentration of 3 nM. | acs.org |

Binding Characteristics and Inhibition of Transport Systems

Research has identified 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) as a powerful and specific inhibitor of the equilibrative nucleoside transporter 1 (hENT1). evitachem.com This transporter is a key protein that enables the facilitated diffusion of nucleosides and their analogues into cells. evitachem.com SAENTA and its derivatives exhibit a high affinity for the polypeptides associated with these nucleoside transport systems. nih.govnih.gov

The inhibitory action of these compounds has been evaluated by measuring their ability to compete with the binding of other known ligands, such as [³H]nitrobenzylthioinosine (NBMPR), a classic inhibitor of equilibrative nucleoside transport. nih.gov Studies on pig erythrocyte membranes, which contain the equilibrative nucleoside transporter, showed that SAENTA is a potent inhibitor of site-specific NBMPR binding. nih.gov The high affinity of SAENTA for these transport proteins makes it a valuable tool for studying nucleoside transport mechanisms. evitachem.comnih.gov

Further studies using yeast cells engineered to produce recombinant human ENT1 (hENT1) and human T-lymphoblastic leukemia (CEM) cells have provided detailed insights into the inhibitory potency of SAENTA analogues. The data demonstrates a dose-dependent inhibition of both nucleoside transport and NBMPR binding. researchgate.net

| Assay | Cell System | Parameter | Result |

|---|---|---|---|

| [³H]Uridine Transport Inhibition | CEM Cells | IC₅₀ | ~1 µM |

| [³H]NBMPR Binding Inhibition | CEM Cells | IC₅₀ | ~0.5 µM |

| [³H]Uridine Uptake Inhibition (at 3 nM) | Yeast expressing hENT1 | % of Control | ~50% |

| [³H]NBMPR Binding Inhibition (at 500 nM) | Yeast expressing hENT1 | % of Control | ~10% |

This table presents the concentration of a SAENTA analogue required to inhibit 50% of the transport or binding activity (IC₅₀) in CEM cells and the percentage of remaining activity in the presence of the compound in a yeast expression system.

Impact on Intracellular Accumulation

By binding to and inhibiting equilibrative nucleoside transporters like hENT1, SAENTA and its derivatives effectively block the primary gateway for nucleosides to enter the cell. evitachem.com This blockade directly impacts the intracellular accumulation of these essential metabolic precursors. evitachem.com Preventing the influx of nucleosides can disrupt critical cellular processes that depend on a steady supply, such as the synthesis of nucleotides required for DNA and RNA replication and repair. evitachem.com

The functional consequence of this transport inhibition has been demonstrated in various cell models. For instance, a fluorescently labeled derivative of SAENTA was shown to potently inhibit the influx of the nucleoside analogue cytosine arabinoside (araC) into cultured RC2a leukaemic cells. austin.org.au This inhibition prevents the drug from reaching its intracellular target, highlighting the direct link between transporter inhibition and the modulation of intracellular substance levels.

| Cell Line | Substrate | Inhibitor | Parameter | Value |

|---|---|---|---|---|

| RC2a Leukaemic Cells | [³H]Cytosine Arabinoside (araC) | SAENTA-fluorescein | IC₅₀ | 40 nM |

This table shows the half-maximal inhibitory concentration (IC₅₀) of the SAENTA-fluorescein derivative for the influx of cytosine arabinoside, indicating a high potency in preventing its intracellular accumulation.

The ability of SAENTA to curtail the uptake of nucleosides underscores its role as a modulator of cellular metabolism and its potential as a pharmacological tool to study transport-dependent processes. evitachem.com

Preclinical Biological Activities and Pharmacological Modulation

In Vitro Studies on Cell Growth and Proliferation

The anti-proliferative properties of 5'-thioadenosine (B1216764) analogues have been demonstrated across various cell lines. A key example is the effect of 5'-deoxy-5'-methylthioadenosine (MTA) on S49 lymphoma cells. nih.gov Studies have shown that MTA potently inhibits the growth of the parental S49 cell line, with a reported IC50 (half-maximal inhibitory concentration) of 50 µM. nih.gov In contrast, mutant S49 cell lines deficient in adenylate cyclase or cAMP-dependent protein kinase exhibited nearly tenfold greater resistance to MTA, indicating a specific mechanism of action. nih.gov The growth-inhibitory effect in these cells is primarily attributed to the competitive inhibition of the high-affinity cAMP phosphodiesterase, which leads to a significant increase in intracellular levels of cyclic AMP (cAMP), a key regulator of cell growth. nih.gov

Beyond lymphoma cell lines, the anti-proliferative effects of MTA have been observed in various other cancer models. Research indicates that MTA can suppress tumor growth by interfering with the proliferation of liver and colon cancer cells. nih.govjcancer.org In chemically induced models of liver carcinogenesis in rats, both endogenous and exogenously administered MTA levels were found to be negatively correlated with preneoplastic lesions and DNA synthesis, suggesting a role in regulating hepatocyte proliferation. jcancer.org

Table 1: Anti-proliferative Activity of 5'-deoxy-5'-methylthioadenosine (MTA) in S49 Cells

| Cell Line | Key Characteristic | MTA IC50 | Mechanism of Action |

|---|---|---|---|

| S49 Parental Strain | Wild Type | 50 µM | Inhibition of cAMP phosphodiesterase, leading to increased intracellular cAMP. nih.gov |

| S49 Adenylate Cyclase Deficient | Mutant | 420 µM | Resistance due to disruption of the cAMP signaling pathway. nih.gov |

| S49 cAMP-Dependent Protein Kinase Deficient | Mutant | 520 µM | Resistance due to disruption of the cAMP signaling pathway. nih.gov |

In addition to inhibiting proliferation, 5'-thioadenosine analogues are known to induce apoptosis, or programmed cell death, in cancer cells. nih.govjcancer.org Studies on human leukemia U937 cells treated with MTA revealed classic hallmarks of apoptosis. nih.gov The initiation of cell death was observed to be dose- and time-dependent. nih.gov Microscopic analysis showed nuclear fragmentation and DNA condensation in MTA-treated cells. nih.gov Furthermore, agarose gel electrophoresis of DNA from these cells displayed a characteristic "laddering" pattern, which results from the cleavage of DNA into fragments of approximately 200 base-pair multiples, a biochemical hallmark of apoptosis. nih.gov

The mechanism underlying this pro-apoptotic effect in U937 cells appears to be linked to the inhibition of protein carboxylmethyltransferase. nih.gov This inhibition is thought to delay the incorporation of lamin B into the nuclear envelope, leading to incomplete assembly and contributing to the observed atypical nuclear fragmentation during the apoptotic process. nih.gov Apoptosis can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis. mdpi.com

Antitumor Activity in Preclinical Models

A significant focus of research into 5'-thioadenosine analogues has been their potential for selectively targeting cancer cells with specific genetic vulnerabilities, particularly the deletion of the methylthioadenosine phosphorylase (MTAP) gene.

The enzyme MTAP is crucial for salvaging adenine (B156593) and methionine from MTA. researchgate.net The gene for MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a wide range of human cancers, including mesotheliomas, gliomas, and certain types of lymphomas and carcinomas. nih.gov This genetic deletion creates a specific metabolic vulnerability in cancer cells that can be exploited therapeutically.

Preclinical studies have shown that MTA or its analogues can be used in combination with certain chemotherapy drugs, such as nucleobase analogues (e.g., 5-fluorouracil (B62378), 2-fluoroadenine), to selectively kill MTAP-deficient cancer cells while protecting normal, MTAP-expressing cells. nih.govresearchgate.net For example, an MTA analogue, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA), was shown to selectively protect MTAP-expressing cells from 5-fluorouracil (5-FU) toxicity in vitro. nih.gov In animal studies, m-APTA protected mouse hosts from 5-FU-induced toxicity without compromising the antitumor efficacy of 5-FU against MTAP-deficient bladder cancer xenografts. nih.gov However, some research suggests that in an in-vivo setting, the protective effect might not be as selective, as MTAP-deficient tumors may be able to salvage adenine from adjacent normal tissues, partially mitigating the drug's effect. researchgate.net

Table 2: Efficacy of MTA Analogues in MTAP-Deficient Preclinical Models

| Model System | Compound(s) | Key Finding |

|---|---|---|

| Isogenic MTAP+/+ & MTAP-/- Cell Lines | MTA + Purine (B94841) Analogues (e.g., 2-fluoroadenine) | MTA protected MTAP-expressing cells from purine analogue toxicity in an MTAP-dependent manner. researchgate.net |

| MTAP-deficient Bladder Cancer Xenograft (Mouse Model) | m-APTA + 5-Fluorouracil (5-FU) | m-APTA protected the host from 5-FU toxicity without reducing the antitumor effect on MTAP-deficient tumors. nih.govbiorxiv.org |

| In Vivo Mouse Models | MTA + L-alanosine | MTA protected both MTAP+/+ and MTAP-/- cells from toxicity in vivo, suggesting non-autonomous rescue via adenine salvage from surrounding tissues. researchgate.net |

The selective targeting of MTAP-deficient cancer cells relies on the differential metabolism of MTA between normal and cancerous tissues. In normal cells that express MTAP, exogenously supplied MTA is cleaved by the enzyme to produce adenine and 5-methylthioribose-1-phosphate. researchgate.net When co-administered with a toxic nucleobase analogue, the resulting pool of adenine competes with the drug for phosphoribosyl pyrophosphate (PRPP), a substrate required to convert the drug into its active, toxic nucleotide form. This competition effectively prevents the activation of the chemotherapeutic agent, thus protecting the normal cell. researchgate.netresearchgate.net In MTAP-deficient cancer cells, MTA cannot be broken down. Consequently, no adenine is produced to compete with the nucleobase analogue, which is then freely converted to its toxic form, leading to selective cell death. researchgate.netresearchgate.net

A second, distinct mechanism of synthetic lethality has also been identified. The deletion of MTAP leads to a significant intracellular accumulation of MTA. This accumulated MTA acts as an inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). researchgate.net This makes the MTAP-deficient cancer cells highly dependent on the remaining PRMT5 activity for survival, rendering them exquisitely sensitive to targeted PRMT5 inhibitors. researchgate.net

Antiviral Properties and Mechanisms

Derivatives of 5'-thioadenosine have also been investigated for their antiviral properties. Studies on novel analogues such as 5'-S-vinyl-5'-thioadenosine, 5'-S-ethynyl-5'-thioadenosine, and 5'-S-cyano-5'-thioadenosine have demonstrated their ability to act as antiviral agents. nih.gov

The primary mechanism for this antiviral activity is the inactivation of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. nih.gov This enzyme is critical for cellular methylation reactions, as it hydrolyzes AdoHcy, a product of these reactions that is also a potent feedback inhibitor of methyltransferases. Many viruses rely on host methylation reactions for the capping of their mRNA, a process essential for viral replication and protein synthesis. By inactivating AdoHcy hydrolase, these 5'-thioadenosine derivatives disrupt this vital process. nih.gov In vitro testing showed that this inactivation occurs in a time- and concentration-dependent manner. nih.gov Specifically, 5'-S-vinyl-5'-thioadenosine displayed significant antiviral activity against Vaccinia virus, Junin virus, and Tacaribe virus. nih.gov

Chemoprotective Strategies in Animal Models

While the direct role of 5'-S-ethyl-5'-thioadenosine in chemoprotective strategies has not been extensively documented in available research, studies on the closely related compound S-methyl-5'-thioadenosine (MTA) and its analogs provide a strong basis for the potential of this class of molecules in mitigating the toxic side effects of chemotherapy in normal tissues.

Nucleobase analogs, such as 5-fluorouracil (5-FU), are potent chemotherapeutic agents, but their use is often limited by severe toxicity to healthy tissues. A promising strategy to overcome this limitation involves the co-administration of compounds that can selectively protect normal cells. Research has shown that MTA can reduce the toxicity of nucleobase analogs in normal tissues while preserving their efficacy against cancer cells that are deficient in the enzyme methylthioadenosine phosphorylase (MTAP). nih.gov

The protective mechanism relies on the action of MTAP, which is present in normal cells but absent in many cancers. MTAP converts MTA into adenine, which can then be used by normal cells to counteract the toxic effects of the nucleobase analog. In animal models, this approach has been shown to protect the host from 5-FU-induced toxicities, such as anemia. nih.govresearchgate.net

A challenge in the clinical translation of MTA as a chemoprotective agent has been its induction of hypothermia at effective doses. nih.govresearchgate.net This undesirable side effect prompted the screening of MTA analogs to identify a compound with a similar protective function but a better safety profile.

This research led to the identification of 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) as a promising candidate. nih.govresearchgate.net Like MTA, m-APTA is a substrate for MTAP and can be converted to adenine, thereby protecting MTAP-expressing cells from 5-FU toxicity. nih.govresearchgate.net Crucially, in animal models, m-APTA provided host protection from 5-FU-induced toxicity without causing hypothermia. nih.govresearchgate.net Further investigation suggested that m-APTA's improved safety profile may be due to its inefficient interaction with the adenosine (B11128) A1 receptor, in contrast to MTA. nih.govresearchgate.net This successful mitigation of an undesired pharmacological effect through analog development highlights a key strategy in drug discovery and development.

Table 2: Chemoprotective Effects and Side Effect Profile of MTA and its Analog in Animal Models

| Compound | Chemoprotective Effect against 5-FU Toxicity | Undesired Pharmacological Effect (Hypothermia) |

|---|---|---|

| S-methyl-5'-thioadenosine (MTA) | Yes | Yes |

| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | Yes | No |

Structure Activity Relationships and Rational Design of Analogs

Impact of 5'-S-substituent Modifications on Biological Activity

The biological activity of 5'-thioadenosine (B1216764) analogs is profoundly influenced by the nature of the substituent at the 5'-S-position. Research has demonstrated that modifications to this group can significantly alter the compound's potency and selectivity as an inhibitor of key enzymes like 5'-methylthioadenosine phosphorylase (MTAP) and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN). nih.govacs.org

Early studies explored the effects of simple alkyl substitutions. For instance, 5'-ethylthioadenosine and 5'-propylthioadenosine showed notable activity. asm.org Further investigations into a series of 5'-alkyl-substituted analogs of 5'-deoxy-5'-methylthioadenosine (MTA) have provided a clearer understanding of these structure-activity relationships. asm.org

A significant breakthrough in enhancing inhibitory potency came with the introduction of more complex and hydrophobic groups at the 5'-S-position. For example, the development of transition-state analogue inhibitors for human MTAP revealed that substitutions for the 5'-methylthio group can dramatically increase affinity. researchgate.net An example of this is pCl-PhT-DADMe-Immucillin-A, which exhibits a dissociation constant (Kd) of 10 pM, a significant improvement over analogs with smaller substituents. researchgate.net The tighter binding of this compound is attributed to favorable hydrophobic interactions within a specific pocket of the MTAP active site. waikato.ac.nz

However, the relationship between hydrophobicity and binding affinity is not always straightforward. A study comparing various 5'-hydrophobic substituents found that while the 5'-substituents of BT-DADMe-ImmA and pCl-PhT-DADMe-ImmA are the most hydrophobic, the heat capacity changes upon binding were significantly different, suggesting that factors other than just the expulsion of water from the hydrophobic pocket are at play. waikato.ac.nz

Furthermore, research into "sulfur-free" analogs was prompted by concerns that the sulfur atom might negatively impact bioavailability. nih.govacs.org This has led to the synthesis of new families of transition state analogue inhibitors that have also demonstrated potent inhibition of E. coli MTAN and human MTAP, with dissociation constants in the low nano- to pico-molar range. nih.govacs.org

The following table summarizes the inhibitory activities of various 5'-S-substituted 5'-thioadenosine analogs against human MTAP.

| Compound/Analog Name | 5'-S-Substituent | Target Enzyme | Inhibitory Activity (Kd or Ki) |

| MT-ImmA | Methyl | Human MTAP | 1 nM |

| MT-DADMe-ImmA | Methyl | Human MTAP | 90 pM |

| pCl-PhT-DADMe-ImmA | p-Chlorophenyl | Human MTAP | 10 pM |

| DADMe-Immucillin | Benzyl (B1604629) thiol | E. coli MTAN | Ki = 0.5 pM |

| (±)-57 | 3-phenylpropyl | E. coli MTAN | Ki* = 54 pM |

| 5'-difluoromethylthioadenosine (DFMTA) | Difluoromethyl | MTA Pase | Ki = 0.48 µM |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of 5'-thioadenosine analogs aims to optimize their interaction with the target enzyme, thereby enhancing their potency and selectivity. A key strategy involves mimicking the transition state of the enzymatic reaction. nih.govacs.orgresearchgate.net This approach has led to the development of extremely potent inhibitors of N-ribosyl transferases, including MTAP and MTAN. nih.govacs.org

Mimicking the Transition State:

The transition state of the reaction catalyzed by human MTAP has been characterized as having a late dissociative SN1 mechanism. researchgate.net Inhibitors are designed to resemble this transition state, incorporating features that stabilize the binding to the enzyme. First and second-generation transition state analogues have been synthesized to mimic early and late features of this dissociative transition state, respectively. researchgate.net These analogs often feature a stable scaffold, such as a chiral 4-substituted-3-hydroxypyrrolidine motif, which mimics the ribooxocarbenium ion intermediate. researchgate.net

Exploiting Enzyme-Specific Features:

Selectivity between bacterial and human enzymes is a critical aspect of drug design. For example, while increasing the linker length between the benzyl thiol moiety and the pyrrolidine (B122466) ring in one analog was detrimental to its activity against E. coli MTAN, it resulted in a more selective inhibitor for the bacterial enzyme over human MTAP. nih.gov

Modifications Beyond the 5'-Position:

Rational design also extends to other parts of the adenosine (B11128) scaffold. For instance, modifications at the N6-position of the adenine (B156593) ring and the 2-position of the purine (B94841) ring have been explored to enhance affinity and selectivity for various adenosine receptors. nih.gov Truncating the 5'-group has been shown to convert A3 adenosine receptor (A3AR) agonists into antagonists, demonstrating how subtle changes can dramatically alter the functional activity of a compound. acs.org

In Silico Docking and Computational Approaches in Analog Design

Computational methods, particularly in silico molecular docking, play a crucial role in the rational design of 5'-thioadenosine analogs. nih.gov These approaches provide valuable insights into the binding modes of ligands within the active site of their target enzymes, guiding the design of new compounds with improved affinity and selectivity. science.gov

Predicting Binding Modes and Affinities:

Molecular docking simulations are used to predict how a ligand will bind to a protein receptor and to estimate the strength of this interaction. researchgate.net For example, docking studies of 5'-thioadenosine derivatives in the ATP binding site of kinases like DYRK1A and TRKA have helped to rationalize the design of multi-kinase inhibitors. nih.gov These studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

Guiding Structure-Activity Relationship (SAR) Studies:

Computational approaches are instrumental in understanding and expanding upon SAR data. By visualizing the binding of a series of analogs, researchers can correlate structural modifications with changes in biological activity. For instance, in silico testing of DADMe-ImmA derivatives confirmed their potential as MTAN inhibitors by demonstrating their tight binding to the receptor. researchgate.net

Facilitating Fragment-Based and de Novo Design:

In silico methods also support fragment-based drug design, where small molecular fragments that bind to the target are identified and then linked together to create a more potent ligand. Computational approaches can also be used for the de novo design of inhibitors, where novel molecular structures are generated based on the properties of the target's active site.

The use of computational tools is becoming increasingly integrated into the drug discovery pipeline for nucleoside analogs. These methods help to optimize the drug development process by minimizing the need for extensive and costly synthesis and biological testing. nih.gov

Future Research Directions and Translational Potential

Elucidation of Novel Molecular Targets

A critical future direction for 5'-S-ethyl-5'-thioadenosine research is the comprehensive identification of its molecular targets. While its structural similarity to adenosine (B11128) and MTA suggests likely interactions, dedicated studies are needed to build a precise target profile. Research on analogous compounds has revealed several potential target classes that warrant investigation for this compound.

For instance, S-adenosylhomocysteine (AdoHcy) hydrolase, a key enzyme in methylation pathways, is a known target for some adenosine analogs. tandfonline.com Inhibition of this enzyme leads to the accumulation of AdoHcy, which in turn inhibits S-adenosylmethionine (AdoMet)-dependent methyltransferases. tandfonline.com Another well-documented target for the related compound MTA is cAMP phosphodiesterase. nih.gov Inhibition of this enzyme increases intracellular cAMP levels, affecting cellular growth and signaling. nih.gov

Furthermore, studies on MTA have shown that it can interact with adenosine receptors, such as the A2B receptor in melanoma cells, influencing downstream signaling. researchgate.net More recently, research into pan-protein arginine methyltransferase (PRMT) inhibitors has involved thioadenosine scaffolds, suggesting that enzymes like PRMTs could be potential targets for this compound. acs.org Future research should employ techniques like chemical proteomics and thermal shift assays to screen for direct binding partners of this compound, moving beyond inference from its analogs to establish its specific molecular interaction network.

Development of Advanced Synthetic Strategies

Expanding the therapeutic and research utility of this compound hinges on the development of advanced and versatile synthetic strategies. These methods are essential for generating a diverse library of derivatives for structure-activity relationship (SAR) studies, which can optimize potency, selectivity, and pharmacokinetic properties.

Current synthetic approaches for similar 5'-thioadenosine (B1216764) analogs provide a strong foundation. One-pot reactions, for example, have been used to synthesize derivatives from precursors like 5'-chloro-5'-deoxyadenosine. biorxiv.org Advanced methods such as vibration ball milling (mechanochemistry) have been employed for the clean and efficient synthesis of complex thionucleotides, including pyrophosphorothiolate-linked dinucleosides, avoiding some of the side reactions and purification challenges of solution-phase chemistry. nih.govresearchgate.net

Future strategies should focus on modular and efficient synthetic routes. This includes leveraging powerful cross-coupling reactions, such as the Sonogashira coupling used to modify the C2-position of the purine (B94841) ring in related nucleoside analogs, to introduce a wide range of functional groups. acs.orgacs.org The development of solid-phase synthesis techniques for this compound derivatives could enable high-throughput library generation. researchgate.net These advanced strategies will be crucial for systematically exploring the chemical space around the core structure to develop compounds with tailored biological activities.

| Synthetic Strategy | Description | Potential Application for this compound | Reference(s) |

| Mechanochemistry | Uses mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of bulk solvent. | Efficient, high-yield synthesis of derivatives and complex conjugates with reduced byproducts. | nih.govresearchgate.net |

| One-Pot, Two-Step Reactions | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Streamlined synthesis from readily available precursors like 5'-chloro-5'-deoxyadenosine. | evitachem.com |

| Michaelis-Arbuzov Reaction | A key reaction for forming carbon-phosphorus bonds, used to create phosphonate (B1237965) analogs. | Synthesis of phosphonate derivatives to study phosphate-mimicking interactions. | nih.govevitachem.com |

| Palladium/Copper-Catalyzed Cross-Coupling | Reactions like Sonogashira or Stille coupling that allow for the precise installation of new functional groups on the purine ring. | Generation of a diverse library of C2- and C6-substituted analogs for SAR studies. | acs.org |

| Solid-Phase Synthesis | The compound is covalently bound to a solid support during a series of reaction steps. | High-throughput synthesis of a library of derivatives for rapid screening. | researchgate.net |

Integration with Multi-omics Approaches for Systems-Level Understanding

To fully comprehend the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics technologies—such as proteomics, metabolomics, and transcriptomics—is a powerful approach to achieve this holistic view. nih.gov

Proteomic studies on the related compound MTA have already demonstrated the utility of this approach. For example, quantitative proteomics in cholangiocarcinoma cells treated with MTA revealed the downregulation of proteins involved in mitochondrial function, energy metabolism, and cytoskeleton organization, which are critical for cancer cell survival and metastasis. plos.org Similarly, metabolomic analyses have shown that MTA and its analogs can profoundly affect pathways such as purine and amino acid metabolism. nih.govnih.govresearchgate.net

Applying these techniques to this compound would provide an unbiased, global map of the cellular changes it induces. This could uncover unexpected mechanisms of action, identify biomarkers of response, and reveal networks of interacting proteins and metabolites that are perturbed by the compound. biorxiv.org An integrated multi-omics analysis could, for instance, link the compound's effect on a specific enzyme (identified via proteomics) to downstream changes in metabolic pathways (measured by metabolomics), providing a cohesive understanding of its function.

| Omics Approach | Potential Insights for this compound Research | Example Findings from Analog (MTA) Studies | Reference(s) |

| Proteomics | Identify direct binding partners and downstream proteins whose expression or post-translational modification is altered. | Downregulation of proteins related to mitochondrial function and cell morphology. | plos.orgnih.govntu.edu.sg |

| Metabolomics | Quantify changes in endogenous small-molecule metabolites to map the impact on cellular metabolic pathways. | Alterations in purine metabolism, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. | nih.govnih.govresearchgate.net |

| Transcriptomics | Measure changes in gene expression to understand the transcriptional response to the compound. | Identification of regulated genes to infer affected signaling pathways and cellular processes. | plos.org |

| Multi-omics Integration | Combine datasets to build comprehensive models of the compound's mechanism of action and cellular impact. | Linking changes in enzyme levels (proteomics) to altered metabolite concentrations (metabolomics) in neurodegenerative disease models. | biorxiv.orgbiorxiv.org |

Exploration of Combination Strategies in Preclinical Therapeutic Settings

A significant translational avenue for this compound is its potential use in combination therapies, particularly in oncology. The rationale for this approach is often based on exploiting specific metabolic vulnerabilities in cancer cells.

A prime example is the strategy targeting cancers with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). biorxiv.org MTAP is frequently deleted in various cancers, making these tumors unable to salvage adenine (B156593) from MTA. uniprot.org Recent studies have shown that MTA analogs can be used to selectively protect normal (MTAP-expressing) host cells from the toxicity of nucleobase analog chemotherapies like 5-fluorouracil (B62378) (5-FU). aacrjournals.orgresearchgate.net In this paradigm, the MTA analog is converted by MTAP in healthy cells into adenine, which counteracts the toxic effects of the chemotherapy. biorxiv.org In contrast, MTAP-deficient cancer cells cannot perform this conversion and remain sensitive to the chemotherapy. aacrjournals.org

A recently identified analog, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA), was shown to provide this protective effect in preclinical models without causing the side effects associated with MTA itself. aacrjournals.orgnih.gov This provides a clear and compelling blueprint for future preclinical studies with this compound. Investigating its ability to act as a chemoprotective agent in combination with various chemotherapies in the context of MTAP-deficient tumors could be a highly promising translational strategy. nih.gov

| MTA Analog | Combination Agent | Cancer Model | Key Finding | Reference(s) |

| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | 5-Fluorouracil (5-FU) | MTAP-deficient bladder cancer | m-APTA protected the host from 5-FU toxicity without compromising the anti-tumor efficacy. | aacrjournals.orgnih.gov |

| S-methyl-5'-thioadenosine (MTA) | 5-Fluorouracil (5-FU) | In vivo mouse models | MTA co-administration prevented 5-FU-induced mortality. | biorxiv.org |

Addressing Challenges in Specificity and Efficacy in Model Systems

Despite the promise, the translation of this compound from a research compound to a therapeutic candidate requires overcoming significant challenges related to specificity and efficacy in model systems.

Specificity is a primary concern. Because of its structural similarity to adenosine, the compound could interact with a wide range of "off-targets," such as the various adenosine receptor subtypes (A1, A2A, A2B, A3), leading to unintended physiological effects. For example, the parent compound MTA was found to cause hypothermia in mice, an effect potentially mediated through adenosine A1 receptor interaction. aacrjournals.org A key research goal is to rationally design derivatives of this compound that exhibit high selectivity for a desired target while avoiding others. The development of m-APTA, which does not efficiently interact with the A1 receptor, serves as a successful example of this approach. aacrjournals.orgresearchgate.net

Efficacy in vivo can be limited by metabolic instability. A major pathway for the breakdown of MTA and its analogs is cleavage by methylthioadenosine phosphorylase (MTAP). uniprot.org While this activity is beneficial for the combination strategies described above, it can be a liability if the intact nucleoside is the desired therapeutic agent. Future research must involve designing analogs that are resistant to phosphorylase cleavage to improve their pharmacokinetic profile and sustain their therapeutic effect. researchgate.net Structure-activity studies exploring modifications to the ribose or purine moieties that hinder MTAP recognition without losing affinity for the intended target will be crucial.

常见问题

Basic: What are the recommended methods for validating the purity of 5'-S-ethyl-5'-thioadenosine in experimental settings?

Answer:

Purity validation is critical for reproducibility. Use a combination of:

- High-Performance Liquid Chromatography (HPLC): Assess purity via retention time and peak integration, targeting ≥95% purity .

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity by verifying characteristic proton signals (e.g., purine protons at δ 8.3–8.4 ppm and ribose protons in the δ 4.0–5.5 ppm range) .

- Mass Spectrometry (MS): Validate molecular weight consistency (e.g., [M+H]+ ion at m/z 297.3 for 5'-S-methyl analogs, adjusted for ethyl substitution) .

Storage: Store desiccated at -20°C to prevent degradation .

Basic: How can researchers optimize solubility for in vitro assays involving this compound?

Answer:

Solubility depends on solvent polarity and preparation methods:

-

Solvent Selection:

-

Dilution Table (Example for 297.3 g/mol):

Concentration Volume for 1 mM (mL) 10 mM stock 0.1 mL → 0.9 mL buffer 1 mM working 0.1 mL stock → 0.9 mL buffer

Note: Avoid freeze-thaw cycles; prepare working solutions daily .

Advanced: What experimental strategies are effective for studying this compound’s binding to adenosine receptors or enzymes?

Answer:

Biophysical Assays:

- Isothermal Titration Calorimetry (ITC): Directly measure binding affinity (KD) and thermodynamics. For example, titrate this compound into a protein solution (e.g., pantothenate synthetase) and fit data to a one-site model. Reported KD values for analogs range from 62 μM to 380 μM .

- WaterLOGSY NMR: Detect ligand-protein interactions by monitoring changes in ligand proton signals upon binding (e.g., purine proton signal inversion in the presence of target proteins) .

Structural Studies: - X-ray Crystallography: Soak protein crystals (e.g., M. tuberculosis pantothenate synthetase) with the compound to resolve binding conformations. Analogs show ribose moiety superimposition with ATP in active sites .

Advanced: How can researchers address contradictory data in enzymatic inhibition studies (e.g., ThiC synthase inhibition vs. adenosine receptor activation)?

Answer:

Methodological Considerations:

- Dose-Response Curves: Test a broad concentration range (e.g., 1 nM–100 μM) to identify non-specific effects at high doses .

- Competitive Assays: Use ATP or adenosine as competitors to distinguish target-specific binding. For example, pre-incubate enzymes with ATP (1 mM) to block this compound binding .

- Genetic Knockout Models: Validate specificity using MTAP (methylthioadenosine phosphorylase)-deficient cell lines, which amplify sensitivity to thioadenosine analogs .

Advanced: What synthetic routes are available for this compound derivatives, and how do structural modifications impact activity?

Answer:

Synthesis Strategies:

- Mitsunobu Reaction: Replace the 5'-OH group with a thioether using ethyl mercaptan and triphenylphosphine. Purify intermediates via silica gel chromatography .

- Derivatization: Introduce substituents (e.g., 3-aminophenyl) via SNAr reactions on fluoropurine intermediates. For example, 5'-S-(3-aminophenyl) analogs show enhanced chemoprotective effects in MTAP-deficient cancers .

Structure-Activity Relationships (SAR): - Ribose Modifications: Ethyl substitution increases lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Adenosine Core: Purine N6-methylation or 2'-fluorination alters receptor selectivity (e.g., adenosine A2A vs. A1) .

Basic: What are the key metabolic pathways involving this compound, and how can they be tracked experimentally?

Answer:

Pathways:

- Catabolism: Converted to 5-ethylthioribose-1-phosphate and adenine via methylthioadenosine phosphorylase (MTAP), linking to methionine salvage .

Tracking Methods: - LC-MS/MS: Quantify metabolites in cell lysates using stable isotope-labeled internal standards (e.g., <sup>13</sup>C-adenine) .

- Enzyme Assays: Incubate with recombinant MTAP and measure phosphate release via malachite green assay .

Advanced: How can dynamic combinatorial chemistry (DCC) be applied to probe adenosine recognition sites using this compound scaffolds?

Answer:

DCC Workflow:

Library Generation: Combine 5'-deoxy-5'-thioadenosine with disulfide-forming building blocks (e.g., dithiothreitol derivatives) under redox conditions .

Target Templating: Incubate the library with target proteins (e.g., PRMT5) to enrich high-affinity ligands.

HPLC Analysis: Resolve and quantify disulfide adducts, identifying hits via MS/MS .

Applications: Optimize inhibitors for PRMT5 in MTAP-deficient cancers, leveraging cooperative binding with endogenous MTA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。